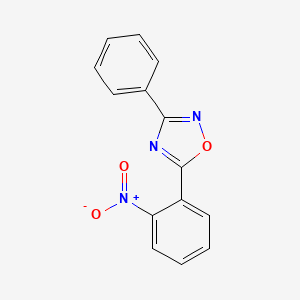

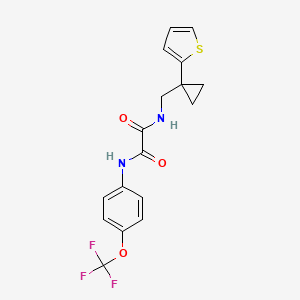

5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound. However, there is limited information available specifically for this compound. It’s important to note that compounds with similar structures, such as “5-(2-Nitrophenyl)furfural” and “5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile”, have been studied extensively12.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile” involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system2. However, the specific synthesis process for “5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole” is not readily available345.Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR)31. However, specific structural information for “5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole” is not readily available.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile” has been found to exist in multiple well-characterized crystalline polymorphic forms2. However, the specific chemical reactions involving “5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole” are not readily available23.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile” has a molar mass of 259.28 g/mol and a melting point of 99–102 °C2. However, the specific physical and chemical properties of “5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole” are not readily available721.Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of 1,2,4-oxadiazoles, such as 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, demonstrate significant antibacterial activity. This activity was observed against both gram-negative and gram-positive bacteria, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, highlighting the potential of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Chemical Structure and Reactivity Studies

Studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole, a related compound, provide insights into the chemical reactivity and potential modifications of 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole. These modifications are crucial for tailoring the compound for specific applications in scientific research, such as the development of specialized materials or pharmaceuticals (Blackhall et al., 1980).

Mesogenic Material Synthesis

1,3,4-oxadiazoles, with nitro terminal groups, have been used in the synthesis of new mesogenic homologous series. These compounds displayed different liquid crystalline mesophases, which could be relevant for applications in advanced material sciences, such as liquid crystal displays or other electro-optical devices (Abboud et al., 2017).

Central Nervous System Depressant Activity

Certain substituted 1,3,4-oxadiazoles have been synthesized and evaluated for central nervous system depressant activities. This implies that 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole derivatives might hold potential for pharmaceutical applications targeting the central nervous system (Singh et al., 2012).

Corrosion Inhibition in Metals

Oxadiazole derivatives have been investigated for their effectiveness in inhibiting corrosion in metals such as mild steel. This suggests potential applications of 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole in industrial settings, where corrosion resistance is a critical factor (Kalia et al., 2020).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For example, “2-Nitrophenol” is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects89101112. However, the specific safety and hazards of “5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole” are not readily available.

Future Directions

The future directions for the study of “5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for their potential applications in various fields such as medicine and materials science.

properties

IUPAC Name |

5-(2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-9-5-4-8-11(12)14-15-13(16-20-14)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGTYJDQRUFQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)